1H NMR and 13C NMR spectral data for 2-(5-Bromo-2-methoxyphenyl)azetidine
1H NMR and 13C NMR spectral data for 2-(5-Bromo-2-methoxyphenyl)azetidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine
Introduction
For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for 2-(5-Bromo-2-methoxyphenyl)azetidine, a molecule of interest in medicinal chemistry due to the prevalence of the azetidine motif in biologically active compounds.[1][2]
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutics.[1][2] The presence of a substituted phenyl ring further adds to the structural complexity and potential for biological interactions. A thorough understanding of the NMR spectral features of 2-(5-Bromo-2-methoxyphenyl)azetidine is therefore essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will provide a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by data from related structures. We will explore the causal relationships behind the observed chemical shifts and coupling constants, and outline the experimental workflows necessary for acquiring high-quality NMR data.
Molecular Structure and Numbering
To facilitate the discussion of the NMR data, the atoms of 2-(5-Bromo-2-methoxyphenyl)azetidine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1: Molecular structure and atom numbering of 2-(5-Bromo-2-methoxyphenyl)azetidine.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(5-Bromo-2-methoxyphenyl)azetidine is predicted to exhibit distinct signals for the azetidine ring protons, the aromatic protons, and the methoxy group protons. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 4.5 - 5.0 | Triplet (t) | ~ 7-8 | 1H |
| H-3 (diastereotopic) | ~ 2.2 - 2.6 | Multiplet (m) | - | 2H |
| H-4 (diastereotopic) | ~ 3.6 - 4.0 | Multiplet (m) | - | 2H |
| N-H | ~ 1.5 - 2.5 (broad) | Singlet (s, br) | - | 1H |
| OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | - | 3H |
| H-3' | ~ 6.8 - 7.0 | Doublet (d) | ~ 8-9 | 1H |
| H-4' | ~ 7.2 - 7.4 | Doublet of doublets (dd) | ~ 8-9, ~ 2-3 | 1H |
| H-6' | ~ 7.5 - 7.7 | Doublet (d) | ~ 2-3 | 1H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~ 60 - 65 |
| C-3 | ~ 25 - 30 |
| C-4 | ~ 45 - 50 |
| OCH₃ | ~ 55 - 60 |
| C-1' | ~ 130 - 135 |
| C-2' | ~ 155 - 160 |
| C-3' | ~ 110 - 115 |
| C-4' | ~ 130 - 135 |
| C-5' | ~ 115 - 120 |
| C-6' | ~ 110 - 115 |
In-Depth Spectral Interpretation
Azetidine Ring System
The signals corresponding to the azetidine ring protons are often complex due to the puckered nature of the ring and the resulting diastereotopicity of the methylene protons at C-3 and C-4.[1]
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H-2: This proton, being attached to a carbon adjacent to both the nitrogen atom and the phenyl ring, is expected to be the most downfield of the azetidine ring protons, appearing as a triplet due to coupling with the two H-3 protons.
-
H-3 and H-4: The methylene protons at C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will also exhibit both geminal (coupling to each other) and vicinal (coupling to adjacent protons) coupling, resulting in complex multiplets. 2D NMR techniques such as COSY are invaluable for definitively assigning these protons and their coupling partners.[3]
-
N-H: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[3]
5-Bromo-2-methoxyphenyl Moiety
The substitution pattern on the aromatic ring gives rise to a predictable set of signals in the aromatic region of the ¹H NMR spectrum.
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OCH₃: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm, integrating to three protons.[4]
-
Aromatic Protons (H-3', H-4', H-6'):
-
H-3': This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4' (typically 8-9 Hz).
-
H-4': This proton will be a doublet of doublets, showing ortho-coupling to H-3' and meta-coupling to H-6' (typically 2-3 Hz).
-
H-6': This proton is ortho to the bromine atom and will be the most deshielded. It will appear as a doublet due to meta-coupling with H-4'.
-
The ¹³C NMR signals for the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group (C-2') will be the most downfield, while the carbon bearing the bromine atom (C-5') will be shifted upfield due to the "heavy atom effect".[5]
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.[6][7]
-
Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]
NMR Data Acquisition
The following experiments are recommended for a comprehensive analysis. Data is typically acquired on a 400 MHz or higher field spectrometer.[6]
-
¹H NMR: A standard single-pulse experiment.
-
¹³C NMR: A proton-decoupled experiment to obtain singlets for each carbon.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which is essential for assigning the azetidine ring protons.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments.[3]
Figure 2: A generalized workflow for the NMR-based structural elucidation of 2-(5-Bromo-2-methoxyphenyl)azetidine.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(5-Bromo-2-methoxyphenyl)azetidine provide a wealth of information that, when interpreted systematically, allows for its unambiguous structural confirmation. The key spectral features include the complex multiplets of the diastereotopic azetidine ring protons, the characteristic singlet of the methoxy group, and the distinct splitting pattern of the substituted aromatic ring. By employing a combination of 1D and 2D NMR experiments and adhering to rigorous experimental protocols, researchers can confidently characterize this and related molecules, which is a critical step in the drug discovery and development pipeline.
References
- Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem Technical Support Center.
- Kavalenka, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Benchchem. (n.d.). ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide. Benchchem Technical Support.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- University of Birmingham. (n.d.).
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